

Lipoxamycin: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	Lipoxamycin
CAS No.:	11075-86-8
Cat. No.:	B15562810

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal agent **Lipoxamycin**, focusing on its chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical and Biological Properties of Lipoxamycin

Lipoxamycin is a potent antifungal antibiotic with a well-defined mechanism of action.^[1] Its chemical and biological characteristics are summarized below.

Table 1: Chemical Properties of Lipoxamycin

Property	Value	Source
CAS Number	32886-15-0	[2][3]
Molecular Formula	C19H36N2O5	[2][3]
Molecular Weight	372.50 g/mol	[2][3]
Solubility	Slightly soluble in chloroform and methanol.	[4]
IUPAC Name	2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide	[3]

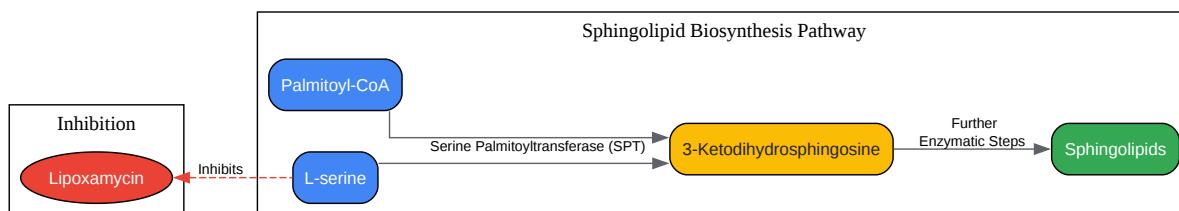
Table 2: Biological Activity of Lipoxamycin

Parameter	Organism/Enzyme	Value	Source
IC50	Serine Palmitoyltransferase (SPT)	21 nM	[1][2][5]
MIC	Candida species	0.25-16 µg/mL	[1]
MIC	Cryptococcus neoformans	0.25-0.5 µg/mL	[4]

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

Lipoxamycin exerts its antifungal effect by potently inhibiting serine palmitoyltransferase (SPT).[1][6] SPT is a key enzyme in the sphingolipid biosynthesis pathway, catalyzing the initial and rate-limiting step: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[7][8] By blocking this crucial step, **Lipoxamycin** disrupts the production of essential sphingolipids, leading to fungal cell death.

The following diagram illustrates the sphingolipid biosynthesis pathway and the inhibitory action of **Lipoxamycin**.



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Caption: Mechanism of action of **Lipoxamycin**.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antifungal agents. While the original protocols for **Lipoxamycin**'s discovery and initial characterization are not readily available in their entirety, this section provides generalized methodologies for key experiments based on established scientific literature.

Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against SPT.

Objective: To quantify the in vitro inhibition of serine palmitoyltransferase by **Lipoxamycin**.

Materials:

- Purified or recombinant serine palmitoyltransferase (from a relevant organism, e.g., *Saccharomyces cerevisiae* or human).
- L-[³H]-serine (radiolabeled substrate).
- Palmitoyl-CoA (substrate).
- Pyridoxal 5'-phosphate (cofactor).

- Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT).
- **Lipoxamycin** stock solution (in a suitable solvent, e.g., DMSO).
- Scintillation cocktail and vials.
- Liquid scintillation counter.
- Microcentrifuge tubes.
- Organic solvent for extraction (e.g., chloroform:methanol mixture).

Procedure:

- **Reaction Setup:** In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, pyridoxal 5'-phosphate, and varying concentrations of **Lipoxamycin** (or vehicle control).
- **Enzyme Addition:** Add the serine palmitoyltransferase enzyme to each tube and pre-incubate for a defined period (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).
- **Substrate Addition:** Initiate the enzymatic reaction by adding a mixture of L-[³H]-serine and palmitoyl-CoA.
- **Incubation:** Incubate the reaction mixtures for a specific time (e.g., 30-60 minutes) at 37°C.
- **Reaction Termination and Extraction:** Stop the reaction by adding an organic solvent mixture. This step also serves to extract the lipid products.
- **Phase Separation:** Centrifuge the tubes to separate the aqueous and organic phases. The radiolabeled lipid product will be in the organic phase.
- **Quantification:** Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the percentage of SPT inhibition for each **Lipoxamycin** concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast pathogens like *Candida* and *Cryptococcus*.^{[9][10][11][12][13]}

Objective: To determine the minimum concentration of **Lipoxamycin** that inhibits the visible growth of a specific fungal strain.

Materials:

- Fungal isolate (e.g., *Candida albicans*, *Cryptococcus neoformans*).
- Standardized growth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS).
- **Lipoxamycin** stock solution.
- Sterile 96-well microtiter plates.
- Spectrophotometer or microplate reader.
- Sterile saline or phosphate-buffered saline (PBS).
- Incubator.

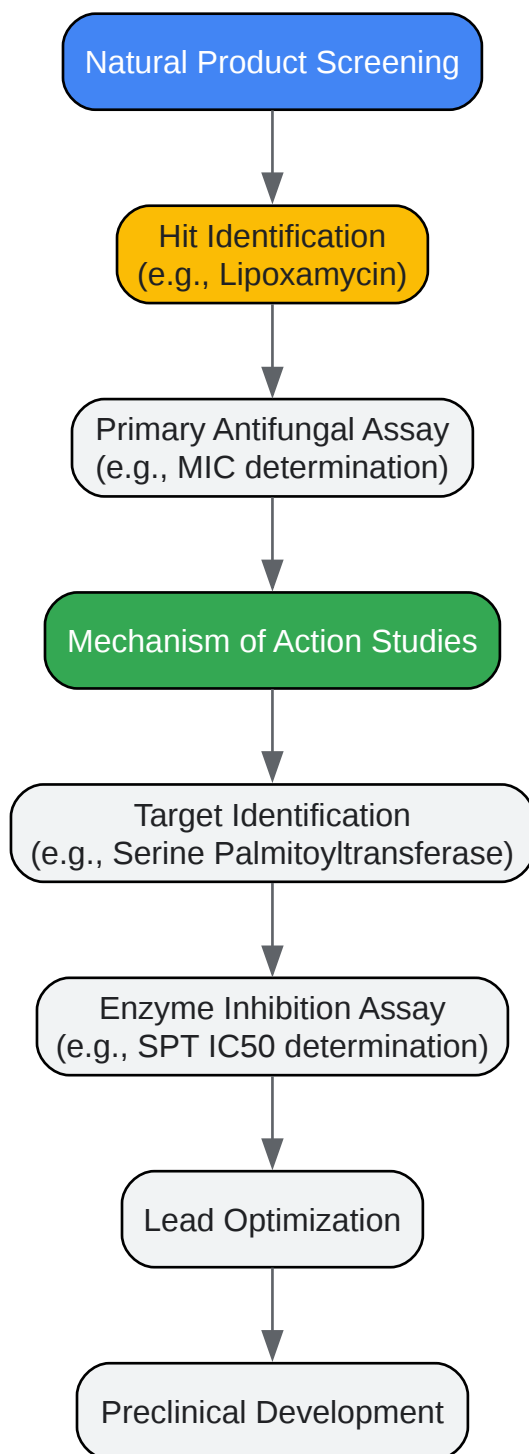
Procedure:

- **Inoculum Preparation:** Culture the fungal isolate on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or PBS, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density.^[10]
- **Drug Dilution:** Prepare serial twofold dilutions of **Lipoxamycin** in the growth medium directly in the 96-well microtiter plate.

- Inoculation: Inoculate each well (except for a sterility control) with the prepared fungal suspension to achieve a final standardized cell concentration.
- Controls: Include a positive control well (fungus and medium, no drug) and a negative control well (medium only).
- Incubation: Incubate the microtiter plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for *Candida*, 48-72 hours for *Cryptococcus*).[\[12\]](#)[\[14\]](#)
- MIC Determination: The MIC is determined as the lowest concentration of **Lipoxamycin** at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the positive control. This can be assessed visually or by using a microplate reader to measure optical density.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery and characterization of a novel antifungal agent like **Lipoxamycin**.



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Caption: A logical workflow for antifungal drug discovery.

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